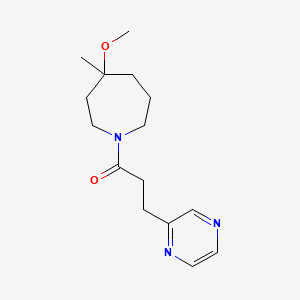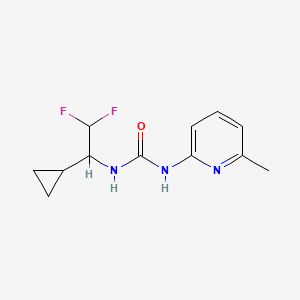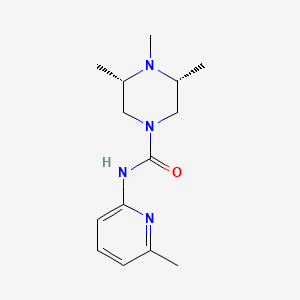![molecular formula C13H17N3O2S B6749866 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B6749866.png)
2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base (like triethylamine) to form the sulfonamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted aromatic derivatives with various functional groups.
Applications De Recherche Scientifique
2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antimicrobial effects.
Comparaison Avec Des Composés Similaires
N-ethyl-o,p-toluenesulfonamide: Another sulfonamide with similar structural features but different substituents.
5-amino-pyrazoles: Compounds with a pyrazole ring and an amino group, used in various synthetic applications.
Imidazole derivatives: Compounds with a five-membered ring containing two nitrogen atoms, similar to pyrazoles but with different chemical properties.
Uniqueness: 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide is unique due to the combination of the pyrazole ring and the sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-12-5-3-4-6-13(12)19(17,18)16-8-7-11-9-14-15-10-11/h3-6,9-10,16H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKPXLLULBNZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NCCC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6749788.png)


![3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide](/img/structure/B6749802.png)
![Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate](/img/structure/B6749806.png)
![2-fluoro-N-[(2R)-2-hydroxypropyl]-6-(trifluoromethoxy)benzenesulfonamide](/img/structure/B6749811.png)
![Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6749818.png)
![Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate](/img/structure/B6749832.png)
![2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide](/img/structure/B6749853.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyltriazol-4-amine](/img/structure/B6749856.png)
![1-ethyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B6749857.png)
![2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide](/img/structure/B6749874.png)


